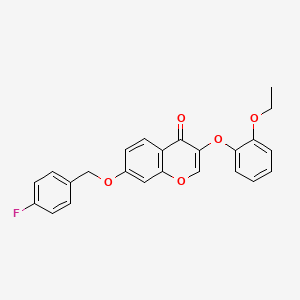

3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one

説明

3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 2-ethoxyphenoxy group at position 3 and a 4-fluorobenzyloxy group at position 5. This compound belongs to the chromone family, known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, compounds with fluorinated benzyloxy groups (e.g., 7-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one) exhibit enhanced cytotoxic effects in cancer cell lines, indicating the importance of fluorinated substituents in modulating bioactivity .

特性

IUPAC Name |

3-(2-ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FO5/c1-2-27-20-5-3-4-6-21(20)30-23-15-29-22-13-18(11-12-19(22)24(23)26)28-14-16-7-9-17(25)10-8-16/h3-13,15H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVOHACOAXALEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 2-ethoxyphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 2-ethoxyphenol.

Attachment of the 4-fluorobenzyl group: This can be done through an etherification reaction using 4-fluorobenzyl chloride and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

化学反応の分析

3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: The compound is being explored for its potential use in drug development, particularly for the treatment of diseases like cancer and inflammatory disorders.

Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.

作用機序

The mechanism of action of 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Position 3 Substituents

- Ethoxyphenoxy vs. For instance, 3-(4-methoxyphenoxy) analogs are common intermediates but lack detailed bioactivity data .

- Phenyl vs. Phenoxy: Substitution with phenoxy (as in the target compound) instead of phenyl (e.g., 3-(4-methoxyphenyl)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one) could alter electronic effects, influencing binding to biological targets.

Position 7 Substituents

- 4-Fluorobenzyloxy: Fluorine’s electron-withdrawing nature enhances metabolic stability and bioavailability. For example, 4-fluorobenzyl-linked triazole derivatives show significant cytotoxicity in hepatoma and colon carcinoma cells .

- 2-Fluorobenzyloxy : describes a compound with 2-fluorobenzyloxy, but its bioactivity remains uncharacterized, suggesting positional isomerism impacts activity.

Physicochemical Properties

- Molecular Weight : The target compound (406.41 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol).

- Lipophilicity : Predicted LogP values for analogs (e.g., 1.288 for 7-[(2-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one) suggest moderate hydrophobicity, favoring oral absorption .

生物活性

3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one is a synthetic compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in the fields of oncology and neuroprotection.

Chemical Structure and Properties

The chemical structure of 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 320.34 g/mol

- IUPAC Name : 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-chromen-4-one

This compound features a chromenone backbone with ethoxy and fluorobenzyl substituents, which contribute to its biological activity.

Anticancer Properties

Research has indicated that 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one exhibits significant anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Table 1: Summary of Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |

| A549 (Lung) | 15.0 | Inhibition of Bcl-2 expression |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise as a neuroprotective agent. Studies suggest that it may protect neurons from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to exert its effects by inhibiting pro-inflammatory cytokines and enhancing antioxidant defenses.

Table 2: Neuroprotective Activity Summary

| Model | Concentration (µM) | Observed Effect |

|---|---|---|

| SH-SY5Y Neurons | 5 - 20 | Reduced oxidative stress markers |

| LPS-Stimulated Microglia | 10 - 50 | Decreased IL-6 and TNF-alpha levels |

Other Biological Activities

Preliminary studies have also indicated potential antibacterial and antifungal activities. The compound was effective against several strains of bacteria and fungi, suggesting broader pharmacological applications.

Case Study: Anticancer Efficacy in Vivo

A recent study evaluated the anticancer efficacy of this compound in a mouse model of breast cancer. Mice treated with 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings.

Research Findings on Neuroprotection

Another study focused on the neuroprotective effects of this compound using a rat model of Parkinson's disease induced by MPTP. Treatment with the compound resulted in improved motor function and reduced dopaminergic neuron loss, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。